1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene CAS number search
1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene CAS number search
An In-Depth Technical Guide to 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene
Preamble: Situating a Niche Building Block in Modern Chemistry
This guide addresses the synthesis, characterization, and strategic applications of 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene. It is important to note that a dedicated CAS (Chemical Abstracts Service) number for this specific molecule is not readily found in major chemical databases as of early 2026. This suggests that it is a novel or highly specialized compound, likely developed for targeted research applications rather than large-scale commercial availability. The absence of a CAS number underscores the need for a robust, first-principles approach to its synthesis and characterization, which this guide aims to provide. The true value of this molecule lies in the unique combination of its structural motifs: the metabolically robust and electronically distinct difluoromethoxy group, and the polysubstituted fluorinated aromatic ring, a scaffold of increasing importance in the design of bioactive molecules.
Introduction: The Strategic Value of Fluorinated Aryl Ethers
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] Fluorine-containing functional groups can profoundly alter a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[2][3] The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent. It serves as a lipophilic hydrogen bond donor—a rare and powerful feature in drug design—and acts as a bioisosteric replacement for metabolically vulnerable methoxy or hydroxyl groups.[4][5] When appended to a 2,3-difluoro-4-methyl-benzene core, the resulting molecule becomes a highly valuable building block for creating complex drug candidates and agrochemicals, offering a unique vector for property modulation.[6]
Physicochemical Properties and Data Summary
The properties of 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene can be predicted based on its structure. Below is a summary of its calculated data and a comparison of the key properties of the difluoromethoxy group against its common analogs.
Table 1: Calculated Properties for 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene
| Property | Value |
| Molecular Formula | C₈H₆F₄O |
| Molecular Weight | 202.13 g/mol |
| CAS Number | Not assigned |
Table 2: Comparative Physicochemical Properties of Methoxy and Fluorinated Methoxy Groups
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |
| Hansch Lipophilicity (π) | -0.02 | +0.2 to +0.6 (dynamic)[7] | +1.04[7] |
| Hammett Constant (σp) | -0.27 | +0.14[4] | +0.35 |
| Hydrogen Bond Capability | Acceptor | Donor & Acceptor[2] | Acceptor |
| Metabolic Stability | Low (prone to O-demethylation) | High[4] | Very High |
Proposed Synthesis and Detailed Methodology
The most logical and efficient synthetic route to the target compound is a two-step process: first, the synthesis of the phenolic precursor, followed by its difluoromethoxylation.
Synthesis of Precursor: 2,3-Difluoro-4-methylphenol
The required precursor, 2,3-Difluoro-4-methylphenol, is commercially available (CAS Number: 261763-45-5), which significantly streamlines the process.[8] Its availability makes it the ideal starting point for laboratory-scale synthesis of the target molecule.
Difluoromethoxylation of 2,3-Difluoro-4-methylphenol
The introduction of the difluoromethoxy group onto a phenol is a well-documented transformation. Several reagents can generate the key difluorocarbene (:CF₂) intermediate required for this reaction.[9][10] The use of sodium chlorodifluoroacetate (ClCF₂COONa) is a robust and scalable method that avoids harsh or highly toxic reagents.[11]
This protocol describes a self-validating system where successful synthesis is confirmed through a series of analytical checks.
Reagents & Materials:
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2,3-Difluoro-4-methylphenol (1.0 eq.)
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Sodium chlorodifluoroacetate (2.5 eq.)
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Cesium Carbonate (Cs₂CO₃) (1.5 eq.)
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Anhydrous N,N-Dimethylformamide (DMF)
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Deionized Water
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Ethyl Acetate
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Saturated Brine Solution
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Standard laboratory glassware, Schlenk line, and magnetic stirrer
Step-by-Step Procedure:
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Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 2,3-Difluoro-4-methylphenol (1.0 eq.) and cesium carbonate (1.5 eq.).
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Inert Atmosphere: Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere. The causality here is to prevent side reactions involving atmospheric oxygen and moisture, which can degrade reagents and reduce yield.
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Solvent Addition: Add anhydrous DMF and a small amount of deionized water (e.g., ~10:1 DMF:water ratio) via syringe. The water facilitates the dissolution of the carbonate base and the haloacetate salt. Begin stirring to create a suspension.
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Reagent Addition: Add sodium chlorodifluoroacetate (2.5 eq.) to the stirring suspension.
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Heating and Reaction: Attach a reflux condenser (under nitrogen) and lower the flask into a preheated oil bath at 120 °C. The high temperature is necessary to induce the decarboxylation of sodium chlorodifluoroacetate, which generates the highly reactive difluorocarbene intermediate in situ.
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Monitoring: Allow the reaction to stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting phenol is consumed.
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Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with deionized water and transfer it to a separatory funnel.
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Extraction: Extract the aqueous layer three times with ethyl acetate. The target product is significantly more soluble in the organic phase.
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Washing: Combine the organic extracts and wash sequentially with deionized water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic layer.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
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Purification: Purify the crude oil via column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the final product, 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene.
Caption: Synthetic workflow for 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene.
Spectroscopic and Analytical Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is essential.
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¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet for the proton of the -OCF₂H group with a large coupling constant (²JH-F ≈ 70-80 Hz). Aromatic protons and the methyl group protons will appear in their respective regions, with smaller H-F couplings.
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¹⁹F NMR: The fluorine NMR spectrum will be most informative. It should display a doublet for the two equivalent fluorine atoms of the -OCF₂ H group, coupled to the proton. Additionally, two distinct signals will appear for the two non-equivalent aromatic fluorine atoms, showing coupling to each other and to adjacent protons.
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¹³C NMR: The carbon spectrum will show a triplet for the carbon of the -OC F₂H group due to coupling with the two fluorine atoms. The aromatic carbons will also exhibit C-F couplings of varying magnitudes, which are diagnostic for confirming the substitution pattern.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, matching the calculated value for C₈H₆F₄O.
Strategic Applications in Research and Drug Development
The unique properties of the difluoromethoxy group make 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene a powerful building block for lead optimization in drug discovery.
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Metabolic Blocking: The -OCF₂H group is highly resistant to oxidative metabolism by cytochrome P450 enzymes.[4] It can be used to replace a metabolically labile methoxy group, which is prone to O-demethylation, thereby increasing a drug's half-life and bioavailability.
-
Bioisosterism: The group can act as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) groups due to its ability to function as a hydrogen bond donor.[5] This allows chemists to maintain crucial binding interactions with a biological target while improving the molecule's pharmacokinetic profile.
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Fine-Tuning Lipophilicity and Permeability: With a moderately increased lipophilicity compared to a methoxy group, the -OCF₂H moiety can enhance membrane permeability and improve oral absorption without the large lipophilic penalty of a trifluoromethoxy (-OCF₃) group.[7]
-
Case Studies in Approved Drugs: The utility of the difluoromethoxy group is validated by its presence in successful pharmaceuticals. For example, in Pantoprazole , a proton pump inhibitor, the group is critical for its chemical stability and mechanism of action.[4] In Roflumilast , a PDE4 inhibitor for COPD, it contributes to the drug's high potency and metabolic stability.[4]
Caption: Strategic role of the title compound in drug candidate optimization.
Safety, Handling, and Storage
As with any fluorinated organic compound, 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene should be handled with appropriate care in a well-ventilated chemical fume hood.
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Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash affected areas immediately with copious amounts of water.
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Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Conclusion
While 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene may not be a common, cataloged chemical, its rational design and synthesis are well within the grasp of modern organic chemistry. It represents a sophisticated building block poised for application in fields that demand precise molecular engineering, particularly pharmaceutical and agrochemical development. Its value is derived from the powerful combination of a metabolically robust, hydrogen-bond-donating difluoromethoxy group and a polysubstituted fluoroaromatic core. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically deploy this compound in their research endeavors.
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